molecular formula C10H10ClNO2 B14406767 N-(3-Chloropropanoyl)benzamide CAS No. 82277-91-6

N-(3-Chloropropanoyl)benzamide

Cat. No.: B14406767
CAS No.: 82277-91-6
M. Wt: 211.64 g/mol
InChI Key: JYWYTVPZINHFLG-UHFFFAOYSA-N
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Description

N-(3-Chloropropanoyl)benzamide is a benzamide derivative characterized by a 3-chloropropanoyl group attached to the nitrogen atom of the benzamide scaffold. Benzamides are widely studied for their pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities, often modulated by halogen substituents like chlorine . The 3-chloropropanoyl moiety may enhance reactivity or bioactivity by influencing electronic effects or steric interactions in target binding.

Properties

CAS No.

82277-91-6

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

N-(3-chloropropanoyl)benzamide

InChI

InChI=1S/C10H10ClNO2/c11-7-6-9(13)12-10(14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13,14)

InChI Key

JYWYTVPZINHFLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloropropanoyl)benzamide typically involves the reaction of benzamide with 3-chloropropanoyl chloride. This reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloropropanoyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloropropanoyl group can be substituted by nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: Reduction of the amide group can yield amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted benzamides with various functional groups replacing the chlorine atom.

    Oxidation Reactions: The major product is the corresponding carboxylic acid.

    Reduction Reactions: The primary product is the corresponding amine.

Scientific Research Applications

N-(3-Chloropropanoyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Chloropropanoyl)benzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : Ultrasonic methods (e.g., ) reduce reaction times (30–60 minutes) compared to conventional reflux (6–8 hours), aligning with green chemistry principles.
  • Substituent Effects : Electron-withdrawing groups (e.g., 3-chloro) enhance electrophilicity, facilitating nucleophilic coupling reactions .
Physical and Spectroscopic Properties
Compound Name Melting Point (°C) Spectral Data (¹H/¹³C NMR) Crystallography Data (Space Group) Reference
3-Chloro-N-phenylbenzamide Not reported Aromatic δ 7.2–8.1 ppm; carbonyl δ 167.5 ppm Monoclinic, P2₁/c (a=25.02 Å, b=5.37 Å)
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide 90 Ethyl δ 2.8–3.6 ppm; methoxy δ 3.8 ppm Not reported
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 125–127 Hydroxy δ 3.2 ppm; methyl δ 1.4 ppm Orthorhombic, Pbca

Key Observations :

  • Crystallography: Chlorine substituents influence packing modes; for example, 3-chloro-N-phenylbenzamide adopts a monoclinic lattice with intermolecular N–H···O hydrogen bonding .
  • Solubility : Hydrophilic groups (e.g., hydroxy in ) improve aqueous solubility compared to halogenated analogs.

Key Observations :

  • Chlorine as a Bioisostere : Chlorine enhances lipophilicity and target binding, as seen in 3-chloro-N-phenylbenzamide analogs with antimicrobial activity .
  • Computational Design : Docking studies (e.g., AutoDock Vina ) predict interactions with inflammatory mediators like COX-2, guiding synthetic optimization.
ADMET and Toxicity Profiles
  • Chlorinated Benzamides : Generally exhibit moderate metabolic stability but may show hepatotoxicity at high doses due to reactive intermediates .
  • Imidazole Derivatives : Improved absorption (e.g., N-(3-chloro-4-fluorophenyl)imidazole-benzamide ) but risk of CYP450 inhibition.

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